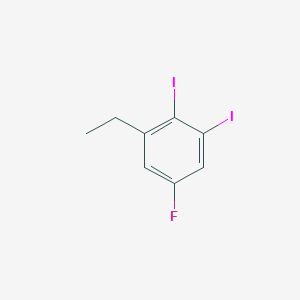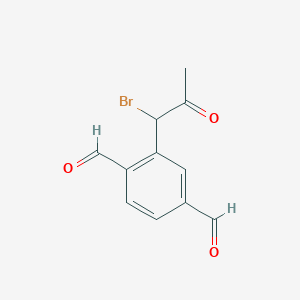
1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene is a chemical compound with the molecular formula C7H3F3I2O and a molecular weight of 413.90 . This compound is characterized by the presence of difluoromethoxy, diiodo, and fluorobenzene groups, making it a unique and interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene typically involves the introduction of difluoromethoxy and diiodo groups onto a fluorobenzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of iodine atoms to the benzene ring through halogenation reactions.
Methoxylation: Introduction of the difluoromethoxy group using appropriate reagents and catalysts.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques and equipment .
Analyse Chemischer Reaktionen
1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts .
Wissenschaftliche Forschungsanwendungen
1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Research into its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other interactions, while the iodine atoms can engage in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene can be compared with other similar compounds, such as:
1-Difluoromethoxy-2,5-diiodo-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-Difluoromethoxy-2,5-diiodo-4-bromobenzene: Similar structure but with a bromine atom instead of fluorine.
1-Difluoromethoxy-2,5-diiodo-4-iodobenzene: Similar structure but with an additional iodine atom.
Eigenschaften
Molekularformel |
C7H3F3I2O |
|---|---|
Molekulargewicht |
413.90 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-4-fluoro-2,5-diiodobenzene |
InChI |
InChI=1S/C7H3F3I2O/c8-3-1-5(12)6(2-4(3)11)13-7(9)10/h1-2,7H |
InChI-Schlüssel |
NJNFMZOLFHWFNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1I)F)I)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
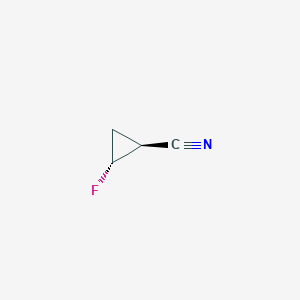
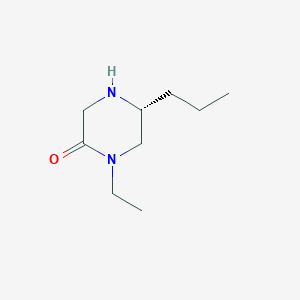
![2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid](/img/structure/B14038389.png)
![furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)
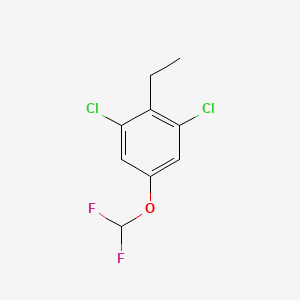
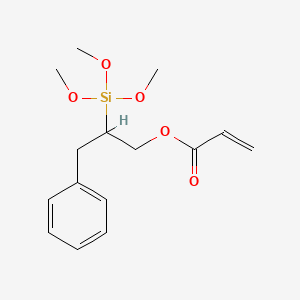
![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-{2-[(5-sulfo-1-naphthyl)amino]ethyl}-L-glutamine](/img/structure/B14038411.png)


